Thiophene-2-carboxamide, N-benzyl-N-tert-butyl-
Description
Thiophene-2-carboxamide derivatives are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The compound N-benzyl-N-tert-butylthiophene-2-carboxamide features a thiophene core substituted with a carboxamide group bearing both benzyl and tert-butyl moieties. This unique substitution pattern confers distinct electronic, steric, and conformational properties, influencing its reactivity, stability, and biological activity.
Properties
CAS No. |
5357-07-3 |
|---|---|
Molecular Formula |
C16H19NOS |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-benzyl-N-tert-butylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H19NOS/c1-16(2,3)17(12-13-8-5-4-6-9-13)15(18)14-10-7-11-19-14/h4-11H,12H2,1-3H3 |
InChI Key |
UFFAKEAYVMDIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CS2 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-tert-butylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with benzylamine and tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-benzyl-N-tert-butylthiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Nitrogen
The carboxamide group undergoes nucleophilic substitution due to the electron-withdrawing nature of the adjacent carbonyl. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives.
-
Aminolysis : Substitution with amines (e.g., piperidine) under microwave irradiation (100–120°C, 30 min) yields secondary amides .
Example Reaction :
Palladium-Catalyzed Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura and Stille couplings, enabling functionalization at the 5-position:
These reactions retain the carboxamide group while introducing aryl/heteroaryl moieties for enhanced bioactivity .
Oxidation of the Thiophene Ring
Oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thiophene ring into a sulfoxide or sulfone, altering electronic properties:
Impact : Sulfone derivatives show increased polarity and potential for H-bonding in biological systems.
Microwave-Assisted Functionalization
Microwave irradiation significantly enhances reaction efficiency:
| Reaction | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Aminolysis | 6 hours | 30 minutes | +40% |
| Suzuki Coupling | 24 hours | 2 hours | +25% |
This method reduces side reactions and improves scalability .
Directed Ortho-Metalation
The tert-butyl group directs lithiation at the thiophene’s 3-position using n-BuLi:
Applications : Introduces halogens, aldehydes, or silyl groups for further derivatization .
Hydrolysis and Rearrangement
Under basic conditions (NaOH, H₂O/EtOH), the carboxamide undergoes hydrolysis to form thiophene-2-carboxylic acid. Competing pathways include:
-
Wittig Rearrangement : Forms secondary alcohols via -shift (8–43% yield) .
-
Cyclization : Generates thieno[3,2-b]furan derivatives under microwave conditions .
Comparative Reactivity Table
| Reaction | Key Reagent/Catalyst | Temperature | Selectivity |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, alkyl halides | 80–120°C | Preferential N-alkylation |
| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | 5-Position functionalization |
| Oxidation | m-CPBA | 0–25°C | Sulfoxide > Sulfone |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Thiophene-2-carboxamide derivatives have shown promise as inhibitors of the IKK-2 enzyme, which plays a crucial role in inflammatory responses. Inhibiting this enzyme can be beneficial in treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. A study highlighted that these compounds could effectively reduce the expression of pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory conditions .
Table 1: Therapeutic Applications of Thiophene-2-carboxamide Derivatives
| Disease Condition | Mechanism of Action | References |
|---|---|---|
| Rheumatoid Arthritis | IKK-2 inhibition | |
| Inflammatory Bowel Disease | Cytokine modulation | |
| Multiple Sclerosis | Anti-inflammatory effects |
1.2 Antiviral Activity
Recent research has identified thiophene derivatives as potent antiviral agents, particularly against viruses like Ebola. The compounds exhibit antiviral activity by interfering with viral entry mechanisms, specifically inhibiting the NPC1/EBOV-GP interaction, which is essential for viral infection . This mechanism highlights the potential of thiophene-2-carboxamide derivatives in developing antiviral therapies.
Table 2: Antiviral Efficacy of Thiophene Derivatives
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 1 | 0.07 | 16 | 229 |
| Compound 57 | TBD | TBD | TBD |
Agricultural Applications
2.1 Fungicidal Activity
Thiophene-2-carboxamide derivatives have also been explored for their fungicidal properties. A study reported the synthesis of N-(thiophen-2-yl) nicotinamide derivatives that demonstrated significant efficacy against cucumber downy mildew, outperforming traditional fungicides . This suggests their potential as environmentally friendly alternatives in agricultural practices.
Table 3: Fungicidal Activity Against Cucumber Downy Mildew
| Compound ID | EC50 (mg/L) | Comparison with Standard Fungicides |
|---|---|---|
| Compound 4a | 4.69 | Better than diflumetorim (21.44 mg/L) |
| Compound 4f | 1.96 | Better than flumorph (7.55 mg/L) |
Other Notable Applications
3.1 Cancer Research
Thiophene-2-carboxamide derivatives have been investigated for their potential as anticancer agents. They have been identified as inhibitors of human farnesyltransferase, an enzyme implicated in cancer cell proliferation . The structure-based design of these compounds allows for targeted therapy development against various cancer types.
3.2 Enzyme Inhibition Studies
The compound has also been studied for its ability to inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes and cancer progression . These findings indicate a broad spectrum of therapeutic applications spanning multiple disease states.
Mechanism of Action
The mechanism of action of N-benzyl-N-tert-butylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
Comparative structural analyses of thiophene-2-carboxamide derivatives reveal that substituents dictate molecular conformation and crystal packing:
- N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between the thiophene and benzene rings, with weak C–H⋯O/S interactions stabilizing the crystal lattice .
- Pyrene-based amides with similar N-tert-butyl/N-benzyl groups undergo ortho-lithiation, indicating enhanced reactivity at specific positions .
Pharmacological and Chemical Modifications
- Metabolic Stability : Fluorine substitutions on the benzyl ring (e.g., in 25-NBF derivatives) increase metabolic resistance, a strategy applicable to optimizing the target compound .
Comparative Data Table
Key Findings and Implications
N-tert-butyl is superior to smaller alkyl groups (e.g., cyclopropyl) in maintaining bioactivity, likely due to enhanced steric and hydrophobic interactions .
N-benzyl modifications influence electronic properties and metabolic stability, as seen in 25-NBOMe derivatives .
Structural flexibility (e.g., dihedral angles) impacts intermolecular interactions and crystal packing, which could affect solubility and formulation .
This analysis underscores the importance of substituent selection in optimizing both the chemical and pharmacological profiles of thiophene-2-carboxamide derivatives. Further studies should explore the target compound’s specific biological targets and synthetic scalability.
Biological Activity
Thiophene-2-carboxamide, N-benzyl-N-tert-butyl- is a compound that has garnered attention for its diverse biological activities. Research into this compound reveals its potential in various therapeutic areas, including antiviral and antifungal applications, as well as its role in modulating protein aggregation related to neurodegenerative diseases.
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiophene derivatives, particularly against the Ebola virus (EBOV). The compound demonstrated significant efficacy in inhibiting viral entry by targeting the NPC1/EBOV-GP interaction, which is crucial for viral entry into host cells.
Key Findings:
- Selectivity Index (SI) : The selectivity index for thiophene derivatives against EBOV was calculated, indicating a favorable therapeutic window. For instance, a derivative exhibited an EC of 0.07 μM and a CC of 16 μM, resulting in an SI of 229 .
- Mechanism of Action : The compound appears to act by binding to specific sites on the EBOV glycoprotein (GP), disrupting its conformation and preventing viral fusion with host membranes. This was confirmed through enzyme-linked immunosorbent assays (ELISA) and molecular dynamics simulations .
Antifungal Activity
Thiophene derivatives have also been explored for their antifungal properties. A series of N-(thiophen-2-yl)nicotinamide derivatives were synthesized and tested against various fungal strains.
Table 1: Antifungal Activity of Thiophene Derivatives
| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4f | Candida albicans | 0.5 μg/mL |
| 4g | Aspergillus niger | 1.0 μg/mL |
| 4h | Fusarium oxysporum | 2.0 μg/mL |
These compounds exhibited potent antifungal activity, with some showing MIC values comparable to established antifungals .
Modulation of Aβ42 Aggregation
Thiophene-2-carboxamide derivatives have been investigated for their potential to modulate amyloid-beta (Aβ42) aggregation, which is implicated in Alzheimer's disease.
Research Insights:
- Inhibition Studies : Compounds were tested using thioflavin T (ThT) fluorescence assays, revealing that certain thiophene derivatives could inhibit Aβ42 aggregation by up to 54% at optimal concentrations .
- Disaggregation Potential : Some derivatives not only inhibited aggregation but also promoted disaggregation of preformed Aβ42 fibrils, suggesting dual functionality in managing amyloid pathology .
Case Studies
- Ebola Virus Study : A study involving the synthesis and testing of various thiophene derivatives indicated that modifications at specific positions on the thiophene ring significantly influenced antiviral potency against EBOV. The lead compound from this study demonstrated a remarkable ability to prevent viral entry through targeted inhibition of the NPC1 binding site .
- Neurodegenerative Disease Research : In a series of experiments focusing on Aβ42 aggregation, researchers found that thiophene derivatives could effectively alter the aggregation kinetics of Aβ42 peptides in vitro, leading to decreased fibrillogenesis and potential therapeutic implications for Alzheimer's disease treatment .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-benzyl-N-tert-butyl thiophene-2-carboxamide derivatives?
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with substituted amines. For example, amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with N-benzyl-N-tert-butylamine. Post-synthetic modifications, such as introducing substituents on the thiophene ring, can be achieved via halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) . Purity is confirmed using HPLC, and intermediates are characterized by H/C NMR and HRMS .
Q. How is the structural integrity of N-benzyl-N-tert-butyl thiophene-2-carboxamide confirmed experimentally?
Advanced spectroscopic techniques are essential:
- NMR : H NMR identifies proton environments (e.g., tert-butyl group at ~1.3 ppm as a singlet, benzyl protons at ~4.5–5.0 ppm). C NMR confirms carbonyl (C=O) at ~165–170 ppm and quaternary carbons from the tert-butyl group .
- Mass spectrometry : HRMS provides exact mass matching (e.g., [M+H] for CHNOS: calculated 288.1295, observed 288.1298) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and stereochemistry .
Q. What in vitro assays are used to screen biological activity for this compound class?
- Antimicrobial activity : Broth microdilution assays against fungal pathogens (e.g., Fusarium graminearum) with EC values calculated .
- Receptor binding : Radioligand displacement assays (e.g., urotensin-II receptor antagonism) using I-labeled ligands and membrane preparations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene ring) influence pharmacokinetics and blood-brain barrier penetration?
Systematic SAR studies reveal that electron-withdrawing groups (e.g., -CN, -Cl) at the 7-position of benzo[b]thiophene-2-carboxamide enhance brain residence time. In rats, (R)-7-cyano derivatives showed 2.5-fold higher AUC/AUC ratios compared to unsubstituted analogs. Caco-2 monolayer assays further quantify efflux ratios (P-gp substrate potential) to optimize passive permeability .
Q. What computational strategies are employed to predict binding modes of N-benzyl-N-tert-butyl thiophene-2-carboxamide derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Glide docks compounds into target receptors (e.g., succinate dehydrogenase) using crystal structures (PDB: 7UU). Key interactions include hydrogen bonding with Arg-43 and hydrophobic contacts with the tert-butyl group .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, validating binding free energies via MM-PBSA .
Q. How do contradictory data in receptor binding assays arise, and how are they resolved?
Discrepancies in UT receptor affinity (e.g., IC variability) may stem from assay conditions (e.g., ionic strength, Mg concentration). Orthogonal assays (e.g., functional cAMP inhibition) and meta-analysis of binding data across labs using standardized protocols (e.g., IUPHAR guidelines) mitigate conflicts .
Q. What experimental models are used to evaluate in vivo pharmacokinetics and metabolite profiling?
- Rodent models : Intravenous/oral administration in Sprague-Dawley rats with serial blood and brain sampling. LC-MS/MS quantifies parent compound and metabolites (e.g., oxidative N-dealkylation products) .
- Microsomal stability assays : Human liver microsomes (HLM) identify major metabolic pathways (CYP3A4-mediated oxidation) via NADPH-dependent depletion studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
